molecular formula C19H22N6O2S B383533 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B383533
M. Wt: 398.5g/mol
InChI Key: ZGZQMIUTRANOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various chemical transformations to form the final product. Common reagents used in these reactions include sodium nitrite, potassium iodide, and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and properties, such as:

Uniqueness

What sets 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5g/mol

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

InChI

InChI=1S/C19H22N6O2S/c1-12-3-2-4-25-17(12)22-18-14(19(25)26)11-13(16(21)28)15(20)24(18)6-5-23-7-9-27-10-8-23/h2-4,11,20H,5-10H2,1H3,(H2,21,28)

InChI Key

ZGZQMIUTRANOQE-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=S)N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=S)N

Origin of Product

United States

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